molecular formula C24H20N4O4 B7692917 N-(4-acetamidophenyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-(4-acetamidophenyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No. B7692917
M. Wt: 428.4 g/mol
InChI Key: PFRNBASBZGHTSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamidophenyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. This compound is also known as APPO and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of APPO is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes or proteins involved in various cellular processes. APPO has also been reported to interact with cellular membranes and affect their properties.
Biochemical and Physiological Effects:
APPO has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. APPO has also been shown to affect the activity of various enzymes and proteins involved in cellular processes.

Advantages and Limitations for Lab Experiments

APPO has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various areas of scientific research. However, its low solubility in water and other solvents may limit its use in certain experiments. The purity of the compound and the reaction conditions may also affect the yield and reproducibility of the experiments.

Future Directions

There are several future directions for the research on APPO. One area of interest is the investigation of its potential therapeutic applications in various diseases, including neurodegenerative disorders and cancer. Another area of interest is the development of more efficient synthesis methods and the optimization of the reaction conditions to improve the yield and purity of the compound. The study of the mechanism of action and the identification of its molecular targets may also provide insights into its potential applications and limitations.

Synthesis Methods

APPO can be synthesized using various methods, including the reaction of 4-acetamidophenol with 4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol in the presence of an appropriate catalyst. Another method involves the reaction of 4-acetamidophenol with 4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoyl chloride in the presence of a base. The yield and purity of the product depend on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

APPO has potential applications in various areas of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been reported to exhibit antimicrobial, antitumor, and anti-inflammatory activities. APPO has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4/c1-16(29)25-19-9-11-20(12-10-19)26-22(30)15-31-21-13-7-18(8-14-21)24-27-23(28-32-24)17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRNBASBZGHTSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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